molecular formula C9H8BBrN2O2 B14083804 (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid

(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14083804
M. Wt: 266.89 g/mol
InChI Key: ZYVXWDYYDFDWKS-UHFFFAOYSA-N
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Description

(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features both a bromine atom and an imidazole ring attached to a phenylboronic acid moiety. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 2-phenylimidazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 2-position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Substituted Imidazoles: Formed through substitution reactions at the bromine site.

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst in various organic reactions.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine:

    Antimicrobial Agents: Studied for its potential antimicrobial properties.

    Cancer Research: Explored for its ability to inhibit certain cancer cell lines.

Industry:

    Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials.

    Electronics: Investigated for its potential use in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the imidazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, leading to its biological effects.

Comparison with Similar Compounds

    4-Bromophenylboronic acid: Lacks the imidazole ring, making it less versatile in certain applications.

    2-Phenylimidazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.

    (4-Bromo-2-(1H-imidazol-1-yl)phenyl)methanol: Contains a hydroxyl group instead of a boronic acid group, affecting its reactivity and applications.

Uniqueness: (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H8BBrN2O2

Molecular Weight

266.89 g/mol

IUPAC Name

(4-bromo-2-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BBrN2O2/c11-7-1-2-8(10(14)15)9(5-7)13-4-3-12-6-13/h1-6,14-15H

InChI Key

ZYVXWDYYDFDWKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)N2C=CN=C2)(O)O

Origin of Product

United States

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